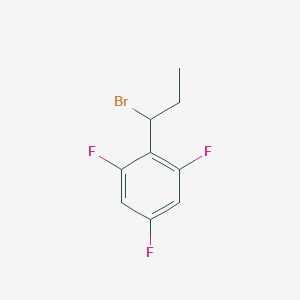

1-(1-Bromopropyl)-2,4,6-trifluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromopropane, also known as n-propyl bromide, is a colorless liquid with a sweet odor . It is an organobromine compound with the chemical formula CH3CH2CH2Br . It is used as a solvent and its industrial applications have increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes .

Synthesis Analysis

While specific synthesis methods for “1-(1-Bromopropyl)-2,4,6-trifluorobenzene” are not available, bromination is a common method for introducing bromine atoms into organic compounds . For example, propylbenzene can be converted to (1-bromopropyl)benzene in a reaction with NBS in the presence of benzoyl peroxide .Molecular Structure Analysis

The molecular structure of a compound like “1-(1-Bromopropyl)-2,4,6-trifluorobenzene” would consist of a benzene ring substituted with a bromopropyl group and three fluorine atoms. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

The chemical reactions of “1-(1-Bromopropyl)-2,4,6-trifluorobenzene” would likely involve reactions at the bromopropyl group or the aromatic ring. Bromine atoms are often good leaving groups, so substitution reactions could occur at the bromopropyl group. The aromatic ring could undergo electrophilic aromatic substitution reactions .科学的研究の応用

Environmental Presence and Toxicology

A study by Zuiderveen et al. (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the significant use and potential risks of such compounds due to their persistence and toxicological profiles. The review emphasizes the need for further research on the environmental fate, toxicity, and analytical methods for these compounds, including 1-(1-Bromopropyl)-2,4,6-trifluorobenzene, to better understand their impact and manage their use and disposal responsibly (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Applications and Challenges

Research into the practical synthesis of brominated biphenyls, such as the work by Qiu et al. (2009), provides insights into the chemical processes that enable the production of complex brominated molecules. These studies often focus on the optimization of synthetic routes, addressing the challenges associated with the use of hazardous reagents and the need for safer, more efficient methodologies. Such research underscores the importance of 1-(1-Bromopropyl)-2,4,6-trifluorobenzene in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Chemistry and Pollutant Dynamics

The formation and environmental behavior of brominated flame retardants and their degradation products, such as dioxins and furans, have been extensively studied. Zhang, Buekens, and Li (2016) review the mechanisms through which brominated compounds, including those related to 1-(1-Bromopropyl)-2,4,6-trifluorobenzene, contribute to the formation of toxic byproducts in fires and combustion processes. These insights are crucial for assessing the environmental and health impacts of brominated compounds and for developing strategies to mitigate their risks (Zhang, Buekens, & Li, 2016).

作用機序

Target of Action

Brominated compounds often interact with various proteins and enzymes in the body, altering their function .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Brominated compounds can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Similar brominated compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

Brominated compounds can have a variety of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of brominated compounds .

Safety and Hazards

特性

IUPAC Name |

2-(1-bromopropyl)-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-2-6(10)9-7(12)3-5(11)4-8(9)13/h3-4,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEMFXDVWAYGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromopropyl)-2,4,6-trifluorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)

![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)

![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)

![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)

![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)

![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)